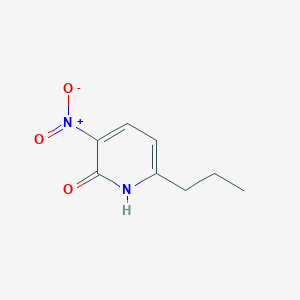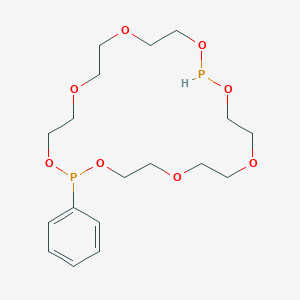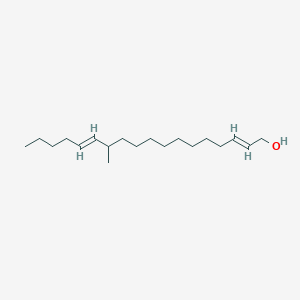![molecular formula C6H4N2OS B12589353 1h-Thieno[3,4-d]imidazole-2-carbaldehyde CAS No. 634189-06-3](/img/structure/B12589353.png)
1h-Thieno[3,4-d]imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Thieno[3,4-d]imidazole-2-carbaldehyde is a heterocyclic compound that features a fused ring system combining a thiophene and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[3,4-d]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amido-nitriles with suitable reagents to form the desired imidazole ring . The reaction conditions often involve the use of catalysts such as nickel, which facilitates the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 1H-Thieno[3,4-d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Thieno[3,4-d]imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1H-Thieno[3,4-d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include key signaling cascades that regulate cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
- 1H-Imidazole-2-carbaldehyde
- 2-Imidazolecarboxaldehyde
- 4-Imidazolecarboxaldehyde
Comparison: 1H-Thieno[3,4-d]imidazole-2-carbaldehyde is unique due to its fused ring system, which imparts distinct electronic and steric properties compared to other imidazole derivatives . This uniqueness makes it a valuable scaffold in drug design and materials science, offering advantages such as enhanced stability and specific binding interactions with biological targets .
Properties
CAS No. |
634189-06-3 |
|---|---|
Molecular Formula |
C6H4N2OS |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
1H-thieno[3,4-d]imidazole-2-carbaldehyde |
InChI |
InChI=1S/C6H4N2OS/c9-1-6-7-4-2-10-3-5(4)8-6/h1-3H,(H,7,8) |
InChI Key |
XNTKSUBBYUAQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CS1)N=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene](/img/structure/B12589290.png)
![3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12589292.png)

![2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12589296.png)


![4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12589320.png)



![Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]-](/img/structure/B12589346.png)
![4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one](/img/structure/B12589360.png)
![1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one](/img/structure/B12589368.png)
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide](/img/structure/B12589370.png)
